tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfonyl group, and a pyrimidinyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common approach involves the use of a modified Bruylants reaction, which is known for its ability to handle sterically congested molecules . The reaction typically involves the use of organometallic reagents, such as alkynyl Grignard reagents, to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding molecular mechanisms and pathways .
Medicine
In medicinal chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Properties
Molecular Formula |
C28H37FN2O4S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C28H37FN2O4S/c1-18(2)22(26(32)35-28(5,6)7)12-10-9-11-13-23-24(19(3)4)30-27(36(8,33)34)31-25(23)20-14-16-21(29)17-15-20/h11,13-17,19H,9-10,12H2,1-8H3/b13-11+ |
InChI Key |
CVEILZPIFZPFIO-ACCUITESSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.